molecular formula C7H14ClNO2 B13108159 Butyl (2-chloroethyl)carbamate

Butyl (2-chloroethyl)carbamate

Cat. No.: B13108159
M. Wt: 179.64 g/mol
InChI Key: VITRTNARJBYJOF-UHFFFAOYSA-N
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Description

Butyl (2-chloroethyl)carbamate is an organic compound with the molecular formula C7H14ClNO2. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. This compound is particularly noted for its role as a protecting group in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl (2-chloroethyl)carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides. This method employs cesium carbonate and tetrabutylammonium iodide as catalysts, offering mild reaction conditions and short reaction times . Another method involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid, followed by a Curtius rearrangement to form the carbamate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: Butyl (2-chloroethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

    Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) can be used.

Major Products Formed:

    Substitution Reactions: Products vary depending on the nucleophile used.

    Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products depend on the specific reagents and conditions.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Butyl (2-chloroethyl)carbamate is unique due to its specific combination of a butyl group and a 2-chloroethyl group, which provides distinct reactivity and stability characteristics. Its ability to act as a protecting group under mild conditions and its applications in various fields highlight its versatility and importance in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

butyl N-(2-chloroethyl)carbamate

InChI

InChI=1S/C7H14ClNO2/c1-2-3-6-11-7(10)9-5-4-8/h2-6H2,1H3,(H,9,10)

InChI Key

VITRTNARJBYJOF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NCCCl

Origin of Product

United States

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